
2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid ist eine Verbindung, die in der medizinischen Chemie aufgrund ihrer potenziellen therapeutischen Anwendungen von Interesse ist. Sie gehört zur Klasse der Benzamide, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid umfasst typischerweise die Reaktion von 2-Methoxybenzoesäure mit 2-Oxo-2-phenylethylamin unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-Hydroxy-N-(2-Oxo-2-phenylethyl)benzamid.
Reduktion: Bildung von 2-Methoxy-N-(2-Hydroxy-2-phenylethyl)benzamid.
Substitution: Bildung verschiedener substituierter Benzamide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Signalwege modulieren. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Oxo-2-phenylacetyl)benzamid: Ähnliche Struktur, aber ohne die Methoxygruppe.
2-Methoxy-N-(2-Oxo-2-phenylethyl)benzolsulfonamid: Enthält eine Sulfonamidgruppe anstelle einer Amidgruppe.
Einzigartigkeit
2-Methoxy-N-(2-Oxo-2-phenylethyl)benzamid ist einzigartig aufgrund des Vorhandenseins der Methoxygruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann seine Fähigkeit zur Interaktion mit spezifischen molekularen Zielen verbessern und es zu einer wertvollen Verbindung für Forschung und Entwicklung machen.
Eigenschaften
CAS-Nummer |
647018-31-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-methoxy-N-phenacylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
InChI-Schlüssel |
GVMGXDFDEKSYPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
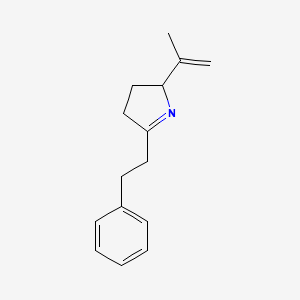
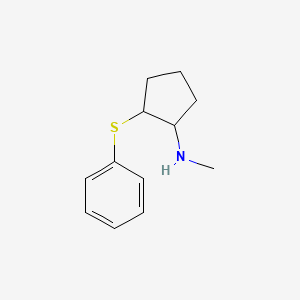
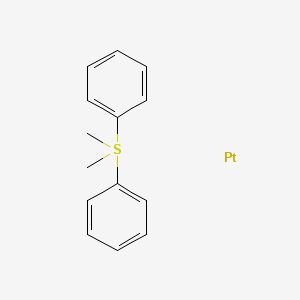
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
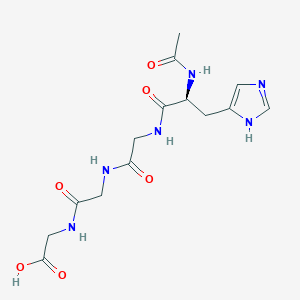
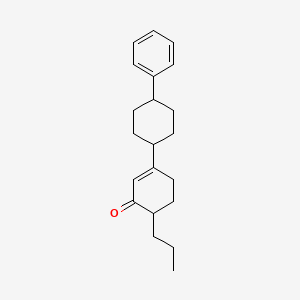

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
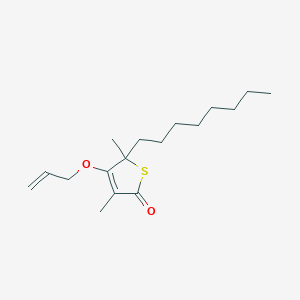
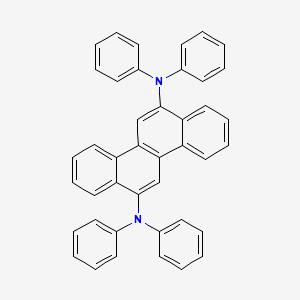
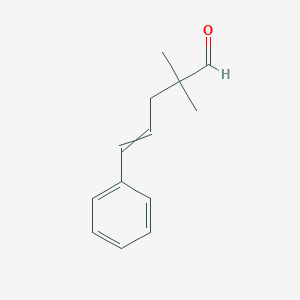
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
